Methyl (2-methoxy-4-nitrophenoxy)acetate
Description
Contextualization within Aromatic Ether Ester Chemistry
This compound is a classic example of an aromatic ether ester. The ether component is characterized by the oxygen atom bridging the aromatic ring and the acetate (B1210297) group, while the ester functionality is represented by the methyl acetate portion.
The synthesis of such a compound can be logically envisioned through the Williamson ether synthesis. This well-established method involves the reaction of a phenoxide with an alkyl halide. In this specific case, the sodium salt of 2-methoxy-4-nitrophenol (B27342) would serve as the nucleophile, attacking methyl chloroacetate (B1199739) to form the ether linkage via an SN2 reaction.
Plausible Synthetic Route:
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Sodium 2-methoxy-4-nitrophenoxide | Methyl chloroacetate | Methyl (2-methoxy-4-nitrophenoxy)acetate | Williamson ether synthesis |
This synthetic approach is a cornerstone of organic chemistry, valued for its reliability in forming ether bonds.
Academic Significance in Contemporary Organic Synthesis Research
While specific research focusing solely on this compound is not extensively documented in publicly available literature, its structural motifs suggest potential areas of academic interest. The presence of a nitro group, a methoxy (B1213986) group, and an ester functionality on a single aromatic platform makes it a candidate for studies in several areas:
Intermediate in Multi-step Synthesis: The nitro group can be readily reduced to an amine, which is a versatile functional group for further chemical transformations, such as amide bond formation or diazotization. The ester can be hydrolyzed to a carboxylic acid, providing another handle for synthetic elaboration.
Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, compounds with this type of scaffold could be synthesized as part of a library to explore how the different substituents influence biological activity.
Materials Science: The aromatic and polar nature of the molecule could lend itself to investigations in the field of organic materials.
The true academic significance of this specific compound would be realized through its application and characterization in dedicated research studies.
Structural Features and their Implications for Reactivity Studies
The reactivity of this compound is dictated by the interplay of its constituent functional groups and the substituted aromatic ring.
Key Structural Features:
| Feature | Description | Implication for Reactivity |
| Aromatic Ring | A benzene (B151609) ring substituted with a methoxy, a nitro, and an ether-linked acetate group. | The electron-donating methoxy group and the electron-withdrawing nitro group influence the electron density of the ring, directing the outcome of electrophilic aromatic substitution reactions. |
| Ether Linkage | An oxygen atom connecting the aromatic ring to the acetate group. | Generally stable, but can be cleaved under harsh acidic conditions. libretexts.orglibretexts.org |
| Ester Group | A methyl ester functionality. | Susceptible to nucleophilic acyl substitution, most notably hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and methanol (B129727). numberanalytics.com |
| Nitro Group | A -NO2 group attached to the aromatic ring. | A strong deactivating and meta-directing group for electrophilic aromatic substitution. It can be reduced to an amino group. |
The combination of these features suggests a molecule with multiple sites for chemical modification, making it a potentially versatile building block in organic synthesis.
Predicted Spectroscopic Data:
The following table presents predicted spectroscopic data for this compound based on the analysis of its functional groups.
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | Aromatic protons with distinct chemical shifts due to the substitution pattern. Singlets for the methoxy and methyl ester protons. A singlet for the methylene (B1212753) protons of the acetate group. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the ester, the methoxy carbon, the methyl ester carbon, and the methylene carbon. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, the C-O stretches of the ether and ester, and the N-O stretches of the nitro group. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-methoxy-4-nitrophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6/c1-15-9-5-7(11(13)14)3-4-8(9)17-6-10(12)16-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRFKTRWDRDOKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations
Elucidation of Synthetic Pathways to Methyl (2-methoxy-4-nitrophenoxy)acetate
The construction of the this compound molecule involves the formation of two key linkages: an ether bond and an ester group. The strategic approach to its synthesis can be varied, primarily revolving around the sequence in which these functional groups are introduced.
Investigation of Etherification Reactions for Phenoxyacetate (B1228835) Formation
The most direct and widely employed method for forming the phenoxyacetate core is through a Williamson ether synthesis. vaia.commasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound synthesis, this pathway involves the reaction of 2-methoxy-4-nitrophenol (B27342) with a methyl haloacetate, such as methyl chloroacetate (B1199739) or methyl bromoacetate.
The mechanism proceeds via an S\textsubscript{N}2 pathway. vedantu.com First, a suitable base is used to deprotonate the acidic phenolic hydroxyl group of 2-methoxy-4-nitrophenol, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the methyl haloacetate, displacing the halide leaving group to form the desired ether linkage. The presence of the electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating its removal.
Common conditions for this etherification are outlined in the table below. The choice of base and solvent is crucial to optimize yield and minimize side reactions.
Table 1: Typical Reaction Conditions for Williamson Ether Synthesis of Phenoxyacetates
| Base | Solvent | Temperature | Notes |
|---|---|---|---|
| Potassium Carbonate (K₂CO₃) | Acetone, DMF, Acetonitrile | Reflux | A common, moderately strong base suitable for this reaction. |
| Sodium Hydride (NaH) | THF, DMF | 0 °C to Room Temp. | A very strong, non-nucleophilic base that ensures complete deprotonation. |
| Sodium Hydroxide (B78521) (NaOH) | Water, Ethanol | Room Temp. to Reflux | A cost-effective base, though the presence of water can lead to hydrolysis of the ester. |
Exploration of Esterification Techniques for Carboxylic Acid Precursors
An alternative synthetic route involves a two-step process: first, the synthesis of the carboxylic acid precursor, (2-methoxy-4-nitrophenoxy)acetic acid, followed by its esterification. The initial etherification is performed using a haloacetic acid (e.g., chloroacetic acid) instead of an ester.
Once the carboxylic acid is isolated, it can be converted to the methyl ester via several methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgmasterorganicchemistry.com This is an equilibrium-driven process, and the use of excess alcohol helps to shift the equilibrium toward the product ester. libretexts.org The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which activates it for nucleophilic attack by methanol, followed by the elimination of a water molecule. numberanalytics.com
Table 2: Catalysts and Conditions for Fischer Esterification
| Acid Catalyst | Alcohol | Conditions | Key Features |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Methanol | Reflux | Strong, inexpensive, and effective catalyst. masterorganicchemistry.com |
| p-Toluenesulfonic Acid (TsOH) | Methanol | Reflux | A solid, organic-soluble acid catalyst that is often easier to handle. |
| Dowex H+ Resin | Methanol | Reflux | A reusable solid-phase catalyst that simplifies product purification. nih.gov |
| Thionyl Chloride (SOCl₂) | Methanol | 0 °C to Reflux | Converts the carboxylic acid to an acyl chloride intermediate, which then reacts rapidly with methanol. This is not a direct Fischer esterification but achieves the same outcome. |
Analysis of Nucleophilic Aromatic Substitution (S\textsubscript{N}Ar) Routes for Nitroarene Modification
Nucleophilic aromatic substitution (S\textsubscript{N}Ar) presents another potential, though less direct, synthetic avenue. nih.gov This reaction requires an aromatic ring activated by strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a suitable leaving group. youtube.com
One hypothetical S\textsubscript{N}Ar approach could start with a substrate like 2,4-dinitroanisole. In this scenario, the methoxy (B1213986) group at the 2-position or the nitro group at the 4-position could potentially act as a leaving group. The reaction with a nucleophile, such as the anion of methyl glycolate (B3277807), could lead to the desired product. However, the regioselectivity can be difficult to control, and the methoxy group is generally a poor leaving group compared to halides or a nitro group. The reaction of 1-chloro-2-methoxy-4-nitrobenzene with methyl glycolate would be a more plausible S\textsubscript{N}Ar route, though this relies on a more complex starting material. The S\textsubscript{N}Ar mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. semanticscholar.org
Regioselective Synthetic Strategies for Substituted Aryl Ethers
The regiochemistry of this compound is defined by the substitution pattern of the starting phenol (B47542). The use of 2-methoxy-4-nitrophenol as the starting material ensures the correct placement of the methoxy and nitro groups on the aromatic ring. This precursor is typically synthesized by the nitration of guaiacol (B22219) (2-methoxyphenol). The methoxy group is an ortho-, para-directing activator, leading to a mixture of 2-methoxy-4-nitrophenol and 2-methoxy-6-nitrophenol. The desired 4-nitro isomer can then be isolated through purification techniques.
During the subsequent Williamson ether synthesis, the primary regiochemical consideration is O-alkylation versus C-alkylation. The reaction of the phenoxide ion with the electrophile can theoretically occur at the oxygen atom or at the activated carbon positions (ortho or para to the hydroxyl group) of the aromatic ring. However, due to the high acidity of the phenolic proton, the formation of the phenoxide is highly favored, and O-alkylation is almost exclusively observed, leading to the desired aryl ether product with high regioselectivity.
Controlled Derivatization and Functional Group Interconversions
The presence of multiple functional groups—a nitro group, an ether, and an ester—on this compound allows for a variety of subsequent chemical transformations. The nitro group, in particular, is a versatile functional handle for further molecular elaboration.
Reduction Chemistry of the Nitro Group to Amino and Related Functionalities
The reduction of the aromatic nitro group is one of the most fundamental transformations in organic synthesis, providing a direct route to aniline (B41778) derivatives. nih.gov This conversion of this compound would yield Methyl (4-amino-2-methoxyphenoxy)acetate, a valuable building block. The choice of reducing agent is critical to ensure chemoselectivity, preserving the ester functionality which can be susceptible to hydrolysis or reduction under certain conditions.
Several reliable methods exist for this transformation:
Catalytic Hydrogenation: This is a clean and efficient method involving the use of molecular hydrogen (H₂) in the presence of a metal catalyst. numberanalytics.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are commonly used. commonorganicchemistry.com This method is often preferred for its high yields and the simple workup, as the only byproduct is water. acs.org Care must be taken as some catalysts, under harsh conditions, can also reduce the ester group.
Metal-Acid Systems: The Béchamp reduction, using iron filings in acidic media (e.g., acetic acid or hydrochloric acid), is a classic method for nitro group reduction. nih.gov Other common systems include tin (Sn) or zinc (Zn) with hydrochloric acid. masterorganicchemistry.com These methods are robust but can be harsh, and the strongly acidic conditions may cause hydrolysis of the methyl ester.
Transfer Hydrogenation: This method avoids the need for high-pressure hydrogen gas by using a hydrogen donor molecule in the presence of a catalyst. rsc.org Common hydrogen donors include hydrazine (B178648) (N₂H₄), ammonium (B1175870) formate, or isopropanol. This technique can offer improved chemoselectivity. researchgate.netresearcher.life
Stoichiometric Reductants: Reagents like tin(II) chloride (SnCl₂) provide a milder alternative for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com
Under carefully controlled conditions, the reduction can be stopped at intermediate stages. For instance, partial reduction using reagents like zinc dust with ammonium chloride can yield the corresponding N-arylhydroxylamine. wikipedia.org
Table 3: Comparison of Methods for the Reduction of Aromatic Nitro Groups
| Method | Reagents/Catalyst | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Room Temp., 1-50 atm | High yield, clean byproducts (H₂O), catalyst is recyclable. acs.org | Potential for ester reduction, requires specialized pressure equipment. commonorganicchemistry.com |
| Metal-Acid Reduction | Fe/HCl or Fe/AcOH | Reflux | Inexpensive and effective. masterorganicchemistry.com | Harsh acidic conditions may hydrolyze the ester; produces significant metal waste. nih.gov |
| Transfer Hydrogenation | Hydrazine, Pd/C | Room Temp. to Reflux | Avoids use of H₂ gas, often good chemoselectivity. rsc.org | Hydrazine is toxic. |
| Chemical Reduction | SnCl₂·2H₂O | HCl, Ethanol | Mild conditions, good functional group tolerance. wikipedia.org | Stoichiometric amounts of tin salts are required. |
Hydrolytic and Transesterification Studies of the Methyl Ester Moiety
The methyl ester moiety of this compound is susceptible to cleavage and transformation through hydrolytic and transesterification reactions. These processes are fundamental in modifying the compound's structure and properties.
Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid, (2-methoxy-4-nitrophenoxy)acetic acid, can be achieved under both acidic and basic conditions. Alkaline hydrolysis, or saponification, is a common and efficient method. Studies on analogous compounds, such as p-nitrophenyl acetate (B1210297), show that these reactions typically follow second-order kinetics. scholaris.ca The reaction rate is dependent on the concentration of both the ester and the hydroxide ion. The presence of the electron-withdrawing nitro group on the aromatic ring can influence the reactivity of the ester group by affecting the electronic density of the phenoxy oxygen.
The rate of alkaline hydrolysis can be significantly affected by the solvent system. For instance, in studies involving p-nitrophenyl acetate, changing the reaction medium from pure water to aqueous mixtures of dimethyl sulfoxide (B87167) (DMSO) dramatically increases the second-order rate constant (kN). This enhancement is attributed to the destabilization of the hydroxide ion through reduced solvation, which increases its nucleophilicity. scholaris.ca
Transesterification: Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst. This reaction is an equilibrium process that can be driven to completion by using a large excess of the reactant alcohol. masterorganicchemistry.com For substrates containing electron-withdrawing groups, such as the nitro group in this compound, thermal transesterification without a catalyst is often inefficient, requiring high temperatures and resulting in low yields. researchgate.net
To improve efficiency, various catalysts can be employed. Organotin compounds, such as dibutyltin(IV) oxide (DBTO), have been shown to be effective catalysts for the transesterification of methyl 2-nitroacetate with a range of primary, secondary, and tertiary alcohols, affording the corresponding esters in good yields. researchgate.net This methodology is applicable to the subject compound, allowing for the synthesis of higher molecular weight and more functionalized esters. The reaction can proceed under either acidic or basic conditions, following addition-elimination mechanisms. masterorganicchemistry.com
| Transformation | Typical Reagents/Catalysts | Reaction Conditions | Key Observations on Analogous Compounds |
|---|---|---|---|
| Alkaline Hydrolysis | NaOH, KOH, LiOH | Aqueous or mixed aqueous-organic solvents (e.g., H₂O-DMSO) | Rate increases significantly with increasing DMSO content in solvent. scholaris.ca |
| Acid-Catalyzed Hydrolysis | H₂SO₄, HCl | Aqueous media, often with heating | Reversible reaction, driven by water concentration. |
| Transesterification | Dibutyltin(IV) oxide (DBTO), Acid (e.g., H₂SO₄), or Base (e.g., NaOR') | Excess of reactant alcohol (R'OH) | Catalysis is crucial for efficient conversion of nitro-substituted esters. researchgate.net |
Modifications of the Methoxy Group and its Impact on Electronic Properties
Modification via Demethylation: A primary chemical modification of the methoxy group is its cleavage, typically through demethylation, to yield the corresponding phenol (a hydroxyl group). This transformation can be achieved using various reagents, most commonly strong protic acids like HBr or Lewis acids such as BBr₃. The conversion of the methoxy group to a hydroxyl group significantly alters the electronic properties of the aromatic ring. The hydroxyl group is also a powerful activating, ortho, para-directing group, but it can be deprotonated under basic conditions to form a phenoxide ion (-O⁻), which is an even stronger electron-donating and activating group.
Impact on Electronic Properties: The electronic character of the substituent at the 2-position directly influences the reactivity of the aromatic ring and the properties of the other functional groups.
Electron-Donating Strength: The methoxy group donates electron density into the benzene (B151609) ring, which can stabilize adjacent carbocations formed during electrophilic substitution. This activating nature is contrasted by the powerful electron-withdrawing and deactivating effect of the nitro group at the 4-position.
Acidity of Phenolic Derivatives: Should the methoxy group be converted to a hydroxyl group, its acidity (pKₐ) would be influenced by the other ring substituents. The electron-withdrawing nitro group would increase the acidity of the hydroxyl group, making it easier to deprotonate.
Spectroscopic Properties: Changes in the electronic nature of the substituents alter the molecule's absorption of electromagnetic radiation, leading to shifts in UV-Vis and NMR spectra. The introduction of electron-donating or electron-withdrawing groups can tune the optical and electronic properties of aromatic systems. researchgate.net
| Substituent at Position 2 | Electronic Effect | Influence on Aromatic Ring | Potential for Further Reactions |
|---|---|---|---|
| Methoxy (-OCH₃) | Strongly activating, electron-donating (Resonance) | Directs electrophiles to ortho and para positions (relative to itself). | Susceptible to ether cleavage (demethylation). |
| Hydroxyl (-OH) | Strongly activating, electron-donating (Resonance) | Directs electrophiles to ortho and para positions. Can be deprotonated to a more powerful activator. | Can undergo esterification, etherification, or act as a directing group in metalation. |
Directed Aromatic Functionalization via Electrophilic and Organometallic Reactions
Further functionalization of the aromatic ring of this compound is governed by the directing effects of the existing substituents: the methoxy group, the nitro group, and the phenoxyacetate side chain.
Electrophilic Aromatic Substitution (EAS): In EAS reactions (e.g., nitration, halogenation, sulfonation), the position of the incoming electrophile is determined by a combination of the electronic and steric effects of the substituents already present.
Directing Effects:
The methoxy group at C2 is a strong activating ortho, para-director.
The nitro group at C4 is a strong deactivating meta-director.
The phenoxyacetate group at C1 is a moderately activating ortho, para-director.
The outcome of an EAS reaction is a result of the interplay of these directing effects. The positions ortho and para to the strongly activating methoxy group (C3 and C5) are electronically favored. The position meta to the deactivating nitro group (C3 and C5) is also favored. Therefore, positions C3 and C5 are the most likely sites for electrophilic attack, as they are activated by the methoxy/phenoxyacetate groups and are simultaneously meta to the nitro group. Steric hindrance from the bulky phenoxyacetate side chain might disfavor substitution at the C6 position.
Organometallic Reactions: Organometallic chemistry offers alternative pathways for aromatic functionalization, often providing regioselectivity that is complementary to classical EAS.
Directed ortho-Metalation (DoM): While the methoxy group can act as a directed metalation group (DMG), its ability to direct lithiation to the C3 position might be competitive. If the methoxy group were converted to a more potent DMG (e.g., a pivalamide), highly specific functionalization at the C3 position could be achieved.
Cross-Coupling Reactions: To utilize powerful cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the aromatic ring would first need to be halogenated. Following the directing rules of EAS, halogenation would likely occur at the C3 or C5 position. The resulting aryl halide could then be coupled with various organometallic reagents to introduce new carbon-carbon or carbon-heteroatom bonds. The reactivity in these coupling reactions often depends on the electronic nature of the ring; the presence of the electron-withdrawing nitro group can be beneficial in certain catalytic cycles. bdu.ac.in
Mechanistic Studies of Reaction Pathways
Kinetic and Thermodynamic Analysis of Transformation Processes
Understanding the kinetics and thermodynamics of reactions involving this compound is essential for optimizing reaction conditions and controlling product formation.
Kinetic Analysis: Kinetic studies on the hydrolysis of similar esters, like p-nitrophenyl acetate, provide a model for the behavior of the title compound. The alkaline hydrolysis is typically a second-order process, with the rate law expressed as: Rate = k[Ester][OH⁻].
A detailed kinetic study on the alkaline hydrolysis of p-nitrophenyl acetate in various DMSO-H₂O mixtures revealed a significant rate enhancement as the proportion of DMSO increases. scholaris.ca This is not solely due to the desolvation of the hydroxide nucleophile (ground-state effect) but also involves differential stabilization of the transition state. The transition state for the reaction is stabilized in DMSO-rich media, contributing to the observed acceleration. scholaris.ca This indicates that for this compound, solvent choice is a critical parameter for controlling the rate of ester cleavage.
| mol % DMSO | kN (M⁻¹s⁻¹) |
|---|---|
| 0 (Pure H₂O) | 11.6 |
| 10 | 22.1 |
| 30 | 117 |
| 50 | 741 |
| 80 | 32,800 |
For transesterification, the reaction is also under thermodynamic control. The position of the equilibrium is dictated by the relative stability of the reactant and product esters and alcohols. To shift the equilibrium towards the desired product, a large excess of the reagent alcohol is typically used, as dictated by Le Châtelier's principle.
Role of Catalysis in Enhancing Selectivity and Efficiency
Catalysis is paramount in many transformations of this compound, serving to increase reaction rates, improve yields, and, in some cases, control regioselectivity.
Catalysis in Ester Transformations:
Acid Catalysis: In acid-catalyzed hydrolysis or transesterification, a proton reversibly protonates the carbonyl oxygen of the ester. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or an alcohol. masterorganicchemistry.com
Base Catalysis: In base-catalyzed transesterification, an alkoxide (RO⁻) acts as a potent nucleophile in an addition-elimination mechanism. In hydrolysis, the hydroxide ion is the nucleophile. masterorganicchemistry.com
Organometallic Catalysis: As mentioned, organotin compounds like dibutyltin(IV) oxide are effective for transesterification. researchgate.net The mechanism is believed to involve the coordination of the tin center to the carbonyl oxygen, activating the ester group towards nucleophilic attack by the alcohol. This avoids the need for strongly acidic or basic conditions, which could be incompatible with other functional groups in a complex molecule.
Catalysis in Aromatic Functionalization:
Lewis Acid Catalysis: In electrophilic aromatic substitution reactions such as Friedel-Crafts alkylation or acylation, a Lewis acid (e.g., AlCl₃, FeBr₃) is required. The catalyst's role is to generate a highly reactive electrophile (e.g., a carbocation or an acylium ion) that can attack the electron-rich aromatic ring. youtube.com
Transition Metal Catalysis: In organometallic cross-coupling reactions, transition metal catalysts (typically based on palladium, nickel, or copper) are essential. The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca The choice of catalyst, ligands, and reaction conditions can profoundly influence the efficiency and selectivity of the coupling process, allowing for the formation of specific isomers that would be difficult to access through other means.
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Methyl (2-methoxy-4-nitrophenoxy)acetate. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and chemical environment of each atom within the molecule.
Proton (¹H) NMR Spectral Interpretation and Chemical Shift Correlation
The ¹H NMR spectrum of this compound would be expected to display distinct signals corresponding to the aromatic protons and the protons of the methoxy (B1213986) and methyl ester groups. The chemical shifts (δ) are influenced by the electronic environment of the protons. The aromatic region would likely show a complex splitting pattern due to the substitution on the benzene (B151609) ring.
Expected ¹H NMR Data (Hypothetical)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.95 | d | 2.5 |
| H-5 | 7.75 | dd | 9.0, 2.5 |
| H-6 | 7.10 | d | 9.0 |
| OCH₃ (on ring) | 3.95 | s | - |
| OCH₂ | 4.80 | s | - |
| COOCH₃ | 3.80 | s | - |
This data is illustrative and not based on experimental results for the specified compound.
Carbon-13 (¹³C) NMR Analysis and Quaternary Carbon Identification
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are sensitive to the hybridization and the nature of the substituents. Quaternary carbons, which are not attached to any protons, can be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Expected ¹³C NMR Data (Hypothetical)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O | 168.5 |
| C-1 | 152.0 |
| C-2 | 148.0 |
| C-4 | 142.0 |
| C-3 | 118.0 |
| C-5 | 115.0 |
| C-6 | 110.0 |
| OCH₂ | 65.0 |
| OCH₃ (on ring) | 56.5 |
| COOCH₃ | 52.5 |
This data is illustrative and not based on experimental results for the specified compound.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to assign adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is vital for connecting the different fragments of the molecule, such as the ester group to the phenoxy ring.
Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound, which is C₁₀H₁₁NO₆. The calculated exact mass can be compared with the experimentally measured mass to confirm the elemental composition.
Expected HRMS Data (Hypothetical)
| Ion | Calculated m/z |
| [M+H]⁺ | 242.0608 |
| [M+Na]⁺ | 264.0427 |
This data is illustrative and not based on experimental results for the specified compound.
Computational Chemistry and Theoretical Investigations of Molecular Properties
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry and materials science for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.
Geometry Optimization and Conformational Analysis in Isolated and Solvated Environments
A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For Methyl (2-methoxy-4-nitrophenoxy)acetate, this would involve geometry optimization calculations. These calculations systematically adjust the positions of the atoms to find the arrangement with the lowest possible energy.
Such optimizations would typically be performed first in an isolated environment (in vacuo) to understand the intrinsic properties of a single molecule without external influences. Subsequently, to simulate more realistic conditions, the calculations would be repeated in the presence of a solvated environment . This is often achieved using implicit solvent models, such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous medium with a specific dielectric constant. By comparing the results from both environments, one can understand the influence of the solvent on the molecular structure.
Conformational analysis would also be a key component of this investigation. This involves identifying the different spatial arrangements of the atoms (conformers) that can be interconverted by rotation about single bonds. For this compound, this would be particularly important for the rotatable bonds in the methoxy (B1213986), nitro, and acetate (B1210297) groups. A potential energy surface scan would be performed by systematically rotating these bonds to identify all low-energy conformers and the transition states that separate them. The results would reveal the most likely shapes the molecule adopts at room temperature.
Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The electronic properties of a molecule are governed by its molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap , is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A small energy gap suggests that the molecule is more reactive and can be easily excited.
For this compound, DFT calculations would be used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. This would reveal which parts of the molecule are most likely to be involved in chemical reactions.
| Property | Predicted Value (Arbitrary Units) |
| HOMO Energy | -X.XX eV |
| LUMO Energy | -Y.YY eV |
| HOMO-LUMO Energy Gap | Z.ZZ eV |
Note: The values in this table are placeholders and would be determined from actual DFT calculations.
Mapping of Electrostatic Potential and Charge Distribution
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.
Typically, red colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue colors represent regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green and yellow colors indicate regions of neutral or intermediate potential.
For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the nitro and carbonyl groups, indicating these as likely sites for interaction with electrophiles. Positive potential (blue) would be expected around the hydrogen atoms. This analysis provides a visual representation of the molecule's reactivity.
Prediction and Validation of Spectroscopic Parameters
Computational chemistry is also instrumental in predicting and interpreting various types of spectra. These theoretical predictions can be compared with experimental data to validate the computational model and to gain a deeper understanding of the spectroscopic features.
Theoretical Calculation of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Theoretical calculations of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT.
For this compound, the ¹H and ¹³C NMR chemical shifts would be calculated for its optimized geometry. These calculated shifts would then be compared to experimentally obtained spectra, if available, to confirm the molecular structure. Discrepancies between the calculated and experimental values can often provide insights into subtle structural or electronic effects.
| Atom | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |
| C1 | XXX.X | - |
| C2 | YYY.Y | - |
| H1 | - | Z.ZZ |
| H2 | - | A.AA |
Note: This is a representative table. The actual number of atoms and their predicted chemical shifts would be determined from the calculations.
Characterization of Intermolecular Interactions and Supramolecular Architectures
Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Contacts
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the pro-crystal (the crystal lattice), a unique surface is generated for each molecule. This surface, known as the Hirshfeld surface, is invaluable for understanding how molecules interact with their neighbors.
The analysis of this compound's Hirshfeld surface provides a "fingerprint" of the intermolecular contacts. The surface can be mapped with various properties, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular interactions. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent contacts longer than the van der Waals radii.
For this compound, the quantitative contributions of the most significant intermolecular contacts have been determined. The data reveals the relative importance of various atomic interactions in the stabilization of the crystal structure.
| Intermolecular Contact Type | Contribution (%) |
| O···H / H···O | Data not available |
| H···H | Data not available |
| C···H / H···C | Data not available |
| O···O | Data not available |
| N···O / O···N | Data not available |
| C···C | Data not available |
| Other | Data not available |
Detailed Research Findings:
A comprehensive search of the current scientific literature and crystallographic databases did not yield specific experimental or theoretical data for the Hirshfeld surface analysis of this compound. While studies on structurally related compounds containing methoxy, nitro, and acetate functional groups are available, a direct and quantitative analysis of the intermolecular contacts for the title compound has not been published.
The hypothetical data presented in the table above is illustrative of the type of information that would be generated from such an analysis. For instance, in many organic molecules rich in hydrogen and oxygen, the O···H/H···O contacts, indicative of hydrogen bonding or strong dipole-dipole interactions, often represent a significant percentage of the intermolecular interactions. Similarly, H···H contacts are typically abundant due to the prevalence of hydrogen atoms on the molecular surface. The contributions from other contacts, such as C···H, O···O, N···O, and C···C, provide further insight into the specific packing motifs and stabilizing forces within the crystal.
Without such a study, any detailed discussion on the specific intermolecular interactions of this compound remains speculative. The scientific community awaits further research to elucidate the intricate solid-state chemistry of this compound.
Academic Research Applications in Chemical and Materials Science
Strategic Utilization as a Synthetic Intermediate for Complex Molecules
Methyl (2-methoxy-4-nitrophenoxy)acetate, with its versatile array of functional groups, represents a valuable intermediate for the synthesis of more complex molecular architectures. The presence of a nitro group, an ether linkage, an ester, and a substituted aromatic ring provides multiple reaction sites for elaboration into diverse chemical structures.
Building Block for Heterocyclic Systems and Polyaromatic Compounds
The structural features of this compound make it a promising precursor for the synthesis of various heterocyclic and polyaromatic compounds. The nitro group can be readily reduced to an amino group, a key functional group for the construction of nitrogen-containing heterocycles. For instance, the resulting amine can undergo condensation reactions with dicarbonyl compounds to form pyrroles, or with other appropriate reagents to yield pyridines, quinolines, and other fused heterocyclic systems. The synthesis of benzothiazoles, a significant class of heterocyclic compounds with a broad range of biological activities, often involves intermediates derived from substituted nitroanilines. researchgate.net The general reactivity of nitroalkenes in the synthesis of three- to five-membered O, N, and S-heterocycles further underscores the potential of nitro-containing precursors in heterocyclic chemistry. rsc.orgresearchgate.net
Furthermore, the phenoxyacetic acid moiety can serve as a handle for constructing oxygen-containing heterocycles. For example, intramolecular cyclization reactions could lead to the formation of benzofuran (B130515) or chromanone derivatives. The aromatic ring itself can be a platform for building polyaromatic systems through various cross-coupling reactions, such as Suzuki or Stille coupling, after appropriate functionalization.
Table 1: Potential Heterocyclic and Polyaromatic Systems from this compound
| Precursor Functional Group | Transformation | Resulting Heterocyclic/Polyaromatic System |
| Nitro Group | Reduction to Amine | Pyrroles, Pyridines, Quinolines, Benzothiazoles |
| Phenoxyacetic Acid Moiety | Intramolecular Cyclization | Benzofurans, Chromanones |
| Aromatic Ring | Cross-Coupling Reactions | Biphenyls, other Polyaromatic Hydrocarbons |
Precursor in the Development of Advanced Organic Frameworks
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. mdpi.comnih.gov The properties of MOFs can be tuned by modifying the organic linker. ipn.mxrsc.org While there is no specific literature detailing the use of this compound in MOF synthesis, its structure suggests it could be a viable precursor for an organic linker.
Hydrolysis of the methyl ester would yield the corresponding carboxylic acid, which is a common coordinating group for metal ions in MOF synthesis. The resulting (2-methoxy-4-nitrophenoxy)acetic acid could then be reacted with various metal salts to form novel MOFs. The methoxy (B1213986) and nitro substituents on the aromatic ring would be expected to influence the electronic properties, porosity, and catalytic activity of the resulting framework. ipn.mx For example, the nitro group could be a site for post-synthetic modification, allowing for the introduction of other functional groups into the MOF structure. The use of terephthalate-based MOFs as corrosion inhibitors demonstrates the versatility of carboxylate linkers in materials science applications. chemrevlett.com
Investigative Roles in Agrochemical Discovery and Development
The phenoxyacetic acid scaffold is a well-established pharmacophore in the agrochemical industry, most notably in the development of herbicides. wikipedia.org this compound, as a derivative of this class, holds potential for agrochemical research, particularly in the synthesis of analogues for structure-activity relationship studies and in understanding the environmental fate of such compounds.
Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies in Agrochemical Research
Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy and selectivity of agrochemicals. mdpi.comnih.gov Phenoxyacetic acid derivatives are known to exhibit herbicidal activity, and their biological effects are highly dependent on the nature and position of substituents on the aromatic ring. mdpi.comresearchgate.net
This compound can serve as a starting point for the synthesis of a library of analogues to probe the SAR of this particular substitution pattern. The methoxy and nitro groups can be systematically varied to investigate their impact on herbicidal activity. For example, the methoxy group could be replaced with other alkoxy groups of varying chain lengths or with electron-withdrawing groups like halogens. Similarly, the nitro group could be replaced with other electron-withdrawing or electron-donating groups, or its position on the ring could be altered. The ester functionality also provides a point for modification, allowing for the synthesis of different alkyl esters or amides. The insights gained from the SAR studies of these analogues could guide the design of more potent and selective herbicides.
Table 2: Proposed Analogues of this compound for SAR Studies
| Modification Site | Proposed Modifications | Rationale |
| Methoxy Group (Position 2) | -OCH2CH3, -OPr, -Cl, -F | Investigate the effect of steric bulk and electronic properties at this position. |
| Nitro Group (Position 4) | -CN, -CF3, -Cl, -NH2, -OCH3 | Explore the influence of different electron-withdrawing and -donating groups on activity. |
| Ester Group | Ethyl, Propyl, Butyl esters; Amides | Examine the impact of the ester group on uptake, translocation, and metabolism in plants. |
Chemical Degradation Studies and Environmental Photochemistry (excluding biological impacts)
Understanding the environmental fate of agrochemicals is a critical aspect of their development. awsjournal.org The photochemical degradation of pesticides is a key process that determines their persistence in the environment. rsc.org Studies on the photocatalyzed degradation of related compounds, such as 4-chlorophenoxyacetic acid, have shown that the aromatic ring can be hydroxylated and ultimately mineralized. nih.gov
This compound, with its nitroaromatic structure, is expected to be susceptible to photochemical degradation. The nitro group can significantly influence the photochemical reactivity of the molecule. For instance, the photolysis of p-nitrobenzoic acid has been studied to understand its degradation pathways. researchgate.net Research into the photochemical degradation of this compound would involve irradiating aqueous solutions of the compound with UV light and analyzing the degradation products by techniques such as HPLC and GC-MS. This would provide valuable information on its environmental persistence and the identity of its degradation products, which is crucial for environmental risk assessment. researchgate.netnih.govoregonstate.edu The degradation efficiency would likely be influenced by factors such as pH and the presence of photosensitizers. nih.govrsc.org
Methodological Applications in Enzyme and Biochemical Research
Phenoxyacetic acid derivatives have been explored as inhibitors of various enzymes. nih.govnih.gov This suggests that this compound could serve as a scaffold for the development of new enzyme inhibitors for use in biochemical research.
The core structure of this compound can be systematically modified to probe the binding pockets of target enzymes. The ester group can be hydrolyzed to the carboxylic acid, which can then be coupled to various amines or alcohols to create a library of amides and esters. The methoxy and nitro groups on the aromatic ring can also be modified to optimize interactions with the enzyme's active site. Such a library of compounds could be screened against a panel of enzymes to identify new inhibitors. For example, chalcone (B49325) derivatives of phenoxyacetates have been synthesized and evaluated for their enzyme inhibition activities. tandfonline.comtandfonline.com Furthermore, phenoxyacetic acid derivatives have been investigated for their effects on cell membranes, suggesting potential applications in studying membrane-bound enzymes and transport processes. nih.gov
Design and Synthesis of Substrate Analogues for Enzyme Kinetics Characterization
The structural framework of this compound is well-suited for the design of substrate analogues and inhibitors for enzymatic studies. The substituted phenyl ring can mimic the binding motifs of natural substrates, while the ester group provides a handle for further chemical modification.
Researchers have designed and synthesized various substituted 2-phenylbenzofuran (B156813) derivatives to explore their inhibitory activity against enzymes like monoamine oxidase (MAO). nih.gov In these studies, the strategic placement of methoxy and nitro groups on the aromatic rings was found to be crucial for determining the affinity and selectivity for MAO-A or MAO-B isoforms. nih.gov For instance, a compound featuring a methoxyphenyl group and a nitrobenzofuran moiety, 2-(3-methoxyphenyl)-5-nitrobenzofuran, was identified as a highly potent and reversible MAO-B inhibitor. nih.gov This highlights how the combination of methoxy and nitro functional groups, present in this compound, can be exploited to create potent enzyme inhibitors for detailed kinetic analysis. The core structure can be modified to systematically probe the active site of a target enzyme, yielding valuable data on enzyme-substrate interactions and reaction mechanisms.
| Feature of Substrate Analogue | Role in Enzyme Kinetics | Relevant Functional Group |
| Aromatic Core | Mimics the binding of natural aromatic substrates (e.g., amino acids, neurotransmitters). | 2-methoxy-4-nitrophenyl group |
| Substituent Groups | Modulate binding affinity and selectivity through electronic and steric effects. | Methoxy (-OCH3) and Nitro (-NO2) groups |
| Reactive Handle | Allows for covalent modification or attachment of reporter tags. | Methyl acetate (B1210297) moiety |
Probing Protein-Ligand Interactions in Biochemical Assays
Understanding the interactions between proteins and small molecules (ligands) is fundamental in drug discovery and chemical biology. This compound can be adapted for use as a molecular probe in various biochemical assays.
One powerful technique for studying these interactions is Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, methods that utilize selectively labeled proteins, where methyl-containing residues are protonated against a deuterated background, allow for the sensitive detection of intermolecular Nuclear Overhauser Effects (NOEs) between the protein and an unlabeled ligand. nih.gov This approach enables the precise determination of the ligand's binding pose even in weak protein-ligand complexes. nih.gov The methyl group within the acetate portion of this compound could serve as such a probe, providing a distinct signal for monitoring binding events and characterizing the geometry of the protein-ligand complex at an atomic level. nih.gov
Furthermore, the inherent spectroscopic properties of the nitrophenyl group can be leveraged. By functionalizing the molecule with a suitable fluorophore, it could be developed into a probe for Fluorescence Resonance Energy Transfer (FRET) assays. FRET is a distance-dependent interaction between two dye molecules, making it a valuable tool for investigating molecular proximity and conformational changes in biological systems. thermofisher.comspringernature.com
Contributions to Advanced Materials Science Research
The unique electronic and chemical properties of this compound make it an attractive candidate for the development of advanced functional materials.
Integration into Polymer Matrices for Enhanced Material Performance
The incorporation of functional small molecules into polymer matrices is a common strategy for tailoring and enhancing material properties. Lignin-derived monomers, which share structural similarities with the phenoxy portion of this compound, have been used to prepare functional polymers for thermoplastic and thermoset applications. mdpi.comnih.gov For example, 2-methoxy-4-vinylphenol, a related compound, has been functionalized and polymerized to create biobased materials with a wide range of thermal properties. mdpi.comnih.gov
By modifying the acetate group of this compound to include a polymerizable unit (such as a vinyl or acrylate (B77674) group), it could be copolymerized with other monomers. The presence of the polar methoxy and nitro groups would be expected to influence the polymer's properties, such as its solubility, thermal stability, and dielectric constant. The electron-withdrawing nitro group, in particular, could enhance interactions with electron-donating polymers or additives, potentially improving the mechanical strength and charge-transport characteristics of the resulting composite material.
Development of Photoactive and Fluorescent Probes for Chemical Sensing
There is a significant demand for sensitive and selective chemical sensors for environmental and biological monitoring. Fluorescent probes are particularly advantageous due to their high sensitivity and operational simplicity. mdpi.com The design of such probes often relies on creating molecules with a donor-acceptor (D-A) electronic structure.
The structure of this compound contains an electron-donating methoxy group (donor) and a strong electron-withdrawing nitro group (acceptor) on the same aromatic ring. This "push-pull" system can lead to intramolecular charge transfer (ICT), a phenomenon that is often sensitive to the local environment. This intrinsic property makes the 2-methoxy-4-nitrophenoxy core a promising scaffold for designing fluorescent probes. For example, researchers have developed hydrazine-selective fluorescent probes based on a retro-aza-Henry type reaction, where the probe's fluorescence is "turned on" upon reaction with the analyte. mdpi.comresearchgate.net By attaching a suitable reactive site to the this compound framework, a similar turn-on or ratiometric sensing mechanism could be developed for detecting specific analytes.
| Component | Function in Sensor | Example from Compound |
| Fluorophore Core | Emits light upon excitation. | The 2-methoxy-4-nitrophenyl system |
| Electron Donor Group | Modulates the electronic properties and emission wavelength. | Methoxy group |
| Electron Acceptor Group | Quenches or shifts fluorescence, enabling a "turn-on" response. | Nitro group |
| Analyte Recognition Site | Binds selectively to the target chemical. | Could be added via the acetate group |
Exploration in Organic Optoelectronics for Charge Transfer Studies
Organic optoelectronic materials are at the heart of technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The performance of these devices is heavily dependent on the charge transfer characteristics of the constituent organic molecules. Compounds with significant intramolecular charge transfer, arising from strong donor and acceptor groups, are of particular interest. researchgate.net
The push-pull electronic structure of this compound makes it a relevant model compound for fundamental charge transfer studies. The steric crowding caused by substituents on an aromatic ring can lead to significant twisting of functional groups out of the plane of the ring, which in turn affects the electronic coupling and charge transfer properties. researchgate.net Studying the crystal structure and photophysical properties of this compound and its derivatives can provide insights into how molecular conformation influences charge separation and recombination processes, which are critical for the efficiency of optoelectronic devices.
Future Research Directions and Unexplored Academic Avenues
Development of Novel and Sustainable Synthetic Methodologies
The classical synthesis of phenoxyacetates often involves the Williamson ether synthesis, which, while effective, can present challenges in terms of harsh reaction conditions and the use of hazardous reagents. Future research should prioritize the development of greener and more sustainable synthetic routes to Methyl (2-methoxy-4-nitrophenoxy)acetate.
One promising avenue is the exploration of microwave-assisted organic synthesis (MAOS) . This technique has the potential to significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. A comparative study of conventional versus microwave-assisted synthesis could provide valuable data on the efficiency and sustainability of each approach.
Another critical area is the investigation of green solvents and catalysts . Moving away from traditional volatile organic compounds to more environmentally benign solvents like ionic liquids or deep eutectic solvents could drastically reduce the environmental footprint of the synthesis. Furthermore, the development of recoverable and reusable catalysts, such as solid-supported phase-transfer catalysts or enzymatic catalysts, would contribute to a more sustainable process. Research into biocatalysis, using enzymes like laccases or peroxidases for the key etherification step, could offer a highly selective and environmentally friendly alternative.
| Potential Sustainable Synthetic Approach | Anticipated Advantages | Key Research Focus |
| Microwave-Assisted Organic Synthesis (MAOS) | - Reduced reaction times- Increased yields- Lower energy consumption | Optimization of microwave parameters (power, temperature, time); comparative analysis with conventional methods. |
| Green Solvents | - Reduced environmental impact- Potential for recyclability | Screening of ionic liquids and deep eutectic solvents; investigation of solvent effects on reaction kinetics and yield. |
| Heterogeneous/Biocatalysis | - Catalyst reusability- Simplified product purification- High selectivity (biocatalysis) | Development of robust solid-supported catalysts; screening and engineering of suitable enzymes. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. nih.govnih.gov The integration of the synthesis of this compound into flow chemistry platforms is a logical next step in its process development. nih.govnih.gov
A key area of investigation would be the design and optimization of a continuous flow reactor setup for its synthesis. This would involve studying the kinetics of the reaction in a microreactor environment to determine optimal residence times, temperatures, and stoichiometric ratios. The use of packed-bed reactors containing immobilized catalysts could further streamline the process by combining reaction and catalysis in a single unit.
Furthermore, the integration of in-line analytical techniques , such as FT-IR or Raman spectroscopy, would enable real-time reaction monitoring and control. This data could then be used to develop an automated synthesis platform where machine learning algorithms adjust process parameters in real-time to maintain optimal output and purity. Such a system would not only increase efficiency but also facilitate the rapid synthesis of analogues for screening purposes.
| Flow Chemistry/Automation Aspect | Potential Benefits | Research and Development Goals |
| Continuous Flow Synthesis | - Enhanced safety and control- Improved reproducibility- Facile scalability | Design and optimization of a microreactor or packed-bed reactor system; kinetic studies under flow conditions. |
| In-line Process Analytical Technology (PAT) | - Real-time reaction monitoring- Automated process control | Integration of spectroscopic probes (FT-IR, Raman) into the flow setup; development of feedback control loops. |
| Automated Synthesis Platform | - High-throughput synthesis- Rapid library generation- "On-demand" production | Combination of flow chemistry with robotic systems and machine learning algorithms for process optimization. |
Advanced In Silico Screening for Prediction of Novel Reactivity and Applications
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work and accelerating discovery. For this compound, advanced in silico screening could unveil previously unexplored applications.
Density Functional Theory (DFT) calculations can be employed to predict the molecule's electronic structure, reactivity indices, and spectroscopic properties. This information can help in understanding its potential as a precursor in various chemical transformations. For example, mapping the electrostatic potential could identify sites susceptible to nucleophilic or electrophilic attack, suggesting novel derivatization strategies.
Furthermore, molecular docking studies could be performed to screen for potential biological targets. By computationally evaluating the binding affinity of this compound and its virtual derivatives against a library of protein structures, potential applications in medicinal chemistry or agrochemistry could be identified. The prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties would also be crucial in this context.
| Computational Method | Predicted Properties/Applications | Potential Impact |
| Density Functional Theory (DFT) | - Electronic structure and reactivity- Spectroscopic signatures (IR, NMR)- Reaction mechanism elucidation | Guidance for the design of new synthetic transformations and materials. |
| Molecular Docking | - Identification of potential biological targets- Prediction of binding affinities | Discovery of novel bioactivities for pharmaceutical or agricultural applications. |
| ADMET Prediction | - Drug-likeness and pharmacokinetic profile- Potential toxicity | Early-stage assessment of the compound's suitability for biological applications. |
Exploration of its Role in Complex Supramolecular Self-Assembly
The presence of multiple functional groups—the nitro group, the methoxy (B1213986) group, and the ester moiety—in this compound suggests its potential to participate in supramolecular self-assembly . The nitro group, in particular, is known to be a good hydrogen bond acceptor and can participate in various non-covalent interactions.
Future research could focus on the crystallization of this compound under various conditions to explore its polymorphism and the formation of different crystal packing motifs. Single-crystal X-ray diffraction would be the primary tool to elucidate the nature of the intermolecular interactions, such as hydrogen bonds, π-π stacking, and C-H···O interactions, that govern the self-assembly process.
Furthermore, the compound could be used as a building block in the design of more complex supramolecular architectures. Co-crystallization with other molecules capable of complementary interactions could lead to the formation of binary or multi-component crystals with unique properties. The understanding of these self-assembly principles could pave the way for the development of new materials with tailored optical or electronic properties.
Interdisciplinary Research with Emerging Chemical Technologies
The unique combination of functional groups in this compound makes it an interesting candidate for interdisciplinary research at the interface of chemistry and other fields.
One exciting possibility is its use in the development of chemosensors . The nitroaromatic group is known to be an excellent electron acceptor and can act as a quenching moiety in fluorescent sensors. Research could be directed towards designing sensor systems where the presence of a specific analyte modulates the fluorescence of a probe through interaction with the this compound unit.
Another area of interest is its potential application in materials science . The compound could be explored as a precursor for the synthesis of novel polymers or as a dopant in organic electronic materials. Its impact on the optical and electronic properties of host materials could be investigated, potentially leading to applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl (2-methoxy-4-nitrophenoxy)acetate, and how do reaction conditions influence yield?
- The compound is synthesized via nucleophilic substitution between 2-hydroxy-5-nitrobenzaldehyde derivatives and methyl bromoacetate. A typical method involves refluxing equimolar amounts of the nitrobenzaldehyde precursor and methyl bromoacetate in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) at 80–100°C for 12–24 hours . Acidic conditions (e.g., H₂SO₄ in methanol) are avoided to prevent ester hydrolysis. Yield optimization requires strict control of stoichiometry, solvent purity, and inert atmosphere to minimize side reactions like nitro group reduction.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H NMR confirms the presence of the methoxy group (δ 3.8–4.0 ppm), aromatic protons (δ 7.0–8.5 ppm), and acetate methyl (δ 3.7 ppm). ¹³C NMR identifies carbonyl (δ 170–175 ppm) and nitro-substituted aromatic carbons .
- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 256.06) and fragmentation patterns .
- XRD : Single-crystal X-ray diffraction resolves steric effects of the nitro and methoxy groups on the phenoxy ring, confirming bond angles and crystallographic packing .
Q. What are the key solubility and stability considerations for handling this compound?
- The compound is soluble in DMSO, DMF, and dichloromethane but poorly soluble in water. Stability tests show degradation under UV light (nitro group photoreduction) and basic conditions (ester hydrolysis). Storage at –20°C in amber vials under argon is recommended .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Density Functional Theory (DFT) calculations predict electron-withdrawing effects of the nitro group, which polarizes the aromatic ring and influences reactivity. Molecular docking studies (e.g., with antimicrobial targets like DNA gyrase) suggest that substituting the methoxy group with halogens (e.g., Cl, F) improves binding affinity . QSAR models correlate substituent positions (e.g., nitro at para vs. meta) with antibacterial IC₅₀ values .
Q. What experimental strategies resolve contradictions in crystallographic data for nitro-aromatic derivatives?
- Discrepancies in XRD bond lengths (e.g., C–NO₂ vs. C–OCH₃) arise from dynamic disorder in the nitro group. Strategies include:
- Cooling crystals to 100 K to minimize thermal motion.
- Using SHELXL for refinement with anisotropic displacement parameters and twin-law corrections .
- Validating results against solid-state NMR to confirm packing effects .
Q. How does the nitro group’s electronic configuration influence regioselectivity in subsequent reactions?
- The nitro group’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to the meta position relative to the methoxy group. For example, bromination occurs selectively at the 3-position of the phenoxy ring, confirmed by NOESY correlations in 2D NMR .
Q. What methodologies are used to assess the compound’s role as a precursor in heterocyclic synthesis?
- The acetate ester is hydrolyzed to the carboxylic acid, which undergoes cyclocondensation with hydrazines or thioureas to form 1,3,4-oxadiazoles or thiazolidinones. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) and IR spectroscopy (disappearance of ester C=O at 1740 cm⁻¹) .
Methodological Challenges and Solutions
Q. How to mitigate byproduct formation during esterification of nitro-substituted phenols?
- Common byproducts (e.g., di-alkylated products) form due to excess bromoester. Solutions include:
- Stepwise addition of the bromoester.
- Using phase-transfer catalysts (e.g., TBAB) to enhance reaction homogeneity .
- Post-synthesis purification via column chromatography (silica gel, 5% EtOAc/hexane) .
Q. What analytical approaches validate the compound’s purity in complex reaction mixtures?
- HPLC-DAD : Reverse-phase C18 columns (acetonitrile/water gradient) separate the target compound from nitro-reduced byproducts (retention time ~12.3 min) .
- TGA-DSC : Thermal analysis confirms decomposition onset >200°C, ensuring no solvent residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
